3-(5-chloropyridin-3-yl)oxy-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline is an organic compound with the molecular formula C11H8ClN3O3 It is a derivative of pyridine and aniline, featuring both a nitro group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-3-yl)oxy-5-nitroaniline typically involves the reaction of 5-chloro-3-pyridineboronic acid with 5-nitro-2-chloroaniline under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents.
Major Products Formed
Reduction: 3-(5-aminopyridin-3-yl)oxy-5-nitroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: More complex aromatic compounds.
Scientific Research Applications
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-chloropyridin-3-yl)oxy-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and pyridine ring can also participate in binding interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(5-chloro-3-pyridinyl)oxy]-N-ethyl-2-nitroaniline: Similar structure but with an ethyl group instead of an aniline moiety.
2-[(5-chloropyridin-3-yl)oxy]-3-nitropyridine: Similar structure but with a pyridine ring instead of an aniline ring.
Uniqueness
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-7-1-11(6-14-5-7)18-10-3-8(13)2-9(4-10)15(16)17/h1-6H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIYKXHYLNXYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CN=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.